N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]acetamide
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Overview
Description
N-(2,2,2-TRI-CL-1-(((2-CL-5-(TRIFLUORO-ME)ANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE is a complex organic compound with the molecular formula C12H10Cl4F3N3OS and a molecular weight of 443.104 g/mol . This compound is known for its unique chemical structure, which includes multiple halogen atoms and a trifluoromethyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-TRI-CL-1-(((2-CL-5-(TRIFLUORO-ME)ANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE typically involves multiple steps, starting with the preparation of the aniline derivative. The aniline derivative is then reacted with a carbothioyl chloride under controlled conditions to form the intermediate product. This intermediate is further reacted with 2,2,2-trichloroethylamine to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-TRI-CL-1-(((2-CL-5-(TRIFLUORO-ME)ANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(2,2,2-TRI-CL-1-(((2-CL-5-(TRIFLUORO-ME)ANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,2,2-TRI-CL-1-(((2-CL-5-(TRIFLUORO-ME)ANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-TRI-CL-1-(((2,6-DI-BR-4-ME-ANILINO)CARBOTHIOYL)AMINO)ET)BENZAMIDE: Similar structure but with different halogen substitutions.
N-(2,2,2-TRI-CL-1-(((2-CL-5-(TRI-F-ME)ANILINO)CARBOTHIOYL)AMINO)ET)HEXANAMIDE: Similar structure with a hexanamide group instead of an acetamide group.
Uniqueness
N-(2,2,2-TRI-CL-1-(((2-CL-5-(TRIFLUORO-ME)ANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE is unique due to its specific combination of halogen atoms and the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H10Cl4F3N3OS |
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Molecular Weight |
443.1 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C12H10Cl4F3N3OS/c1-5(23)20-9(11(14,15)16)22-10(24)21-8-4-6(12(17,18)19)2-3-7(8)13/h2-4,9H,1H3,(H,20,23)(H2,21,22,24) |
InChI Key |
QYZRQLJJBCTCPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=CC(=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
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